molecular formula C23H18FN3O4 B11538245 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11538245
M. Wt: 419.4 g/mol
InChI Key: KTPWYOQRZPHSSJ-VULFUBBASA-N
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Description

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its intricate structure, which includes a fluorophenyl group, a formamido group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluoroaniline with formic acid to form 3-fluorophenyl formamide. This intermediate is then reacted with acetic anhydride to produce 2-[(3-fluorophenyl)formamido]acetamide. The final step involves the condensation of this intermediate with 4-formylphenyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the para position relative to the fluorine atom.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Hydrolysis: Benzoic acid and the corresponding alcohol.

    Reduction: The corresponding alcohol.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the formamido and acetamido groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl benzoate
  • 4-Methylphenyl benzoate
  • 4-Methoxyphenyl benzoate

Comparison

Compared to similar compounds, 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18FN3O4

Molecular Weight

419.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H18FN3O4/c24-19-8-4-7-18(13-19)22(29)25-15-21(28)27-26-14-16-9-11-20(12-10-16)31-23(30)17-5-2-1-3-6-17/h1-14H,15H2,(H,25,29)(H,27,28)/b26-14+

InChI Key

KTPWYOQRZPHSSJ-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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